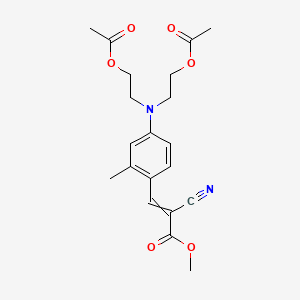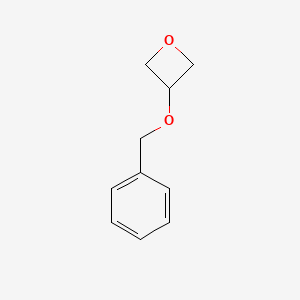
Hydnuferrugin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is notable for its unique structure, which includes multiple hydroxyl groups and a spiro-fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydnuferrugin can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a high-boiling solvent and a catalyst to facilitate the formation of the spiro-fused ring system. The reaction conditions often include elevated temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The industrial process may include steps such as purification through chromatography and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Hydnuferrugin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, often facilitated by reagents such as halogens or alkyl groups
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Hydnuferrugin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism by which Hydnuferrugin exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Hydnuferrugin can be compared with other similar compounds, such as:
Hydnellum ferrugineum metabolites: These metabolites have similar chemical characteristics and are derived from the same fungal source.
This compound stands out due to its unique spiro-fused ring system and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
53274-37-6 |
|---|---|
Fórmula molecular |
C18H10O9 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
2,8,9-trihydroxyspiro[2,3-dihydro-[1]benzofuro[2,3-g]chromene-4,5'-furan]-2',5,11-trione |
InChI |
InChI=1S/C18H10O9/c19-7-3-6-9(4-8(7)20)25-16-12(6)14(23)17-13(15(16)24)18(5-11(22)26-17)2-1-10(21)27-18/h1-4,11,19-20,22H,5H2 |
Clave InChI |
GGOAIAMUTGCTLP-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C13C=CC(=O)O3)C(=O)C4=C(C2=O)C5=CC(=C(C=C5O4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)











